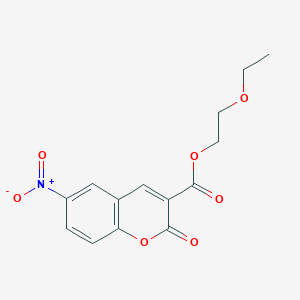

2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine and industry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

化学反応の分析

Types of Reactions

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Alkyl halides, sodium hydride (NaH).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: 2-Aminoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate.

Substitution: Various alkyl or aryl derivatives.

Hydrolysis: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid.

科学的研究の応用

Medicinal Chemistry

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has demonstrated potential in medicinal chemistry due to its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation in human cancer cells, making it a candidate for further development as an anticancer agent. For instance, studies reported IC50 values comparable to established chemotherapeutics like etoposide, suggesting promising efficacy against malignancies .

Antimicrobial Properties

The compound has also shown antibacterial activity against a range of bacterial strains. The presence of the chromene structure enhances its ability to disrupt bacterial membranes, contributing to its antimicrobial efficacy . This property is particularly valuable in the development of new antibiotics in an era of increasing antibiotic resistance.

Environmental Science

The unique properties of this compound make it suitable for applications in environmental monitoring.

Fluorescent Probes for Metal Ion Detection

This compound can act as a fluorescent probe for detecting metal ions, particularly copper(II) ions in aqueous solutions. Its selective fluorescence response allows for sensitive detection methods that can be applied in environmental monitoring and analysis . Such applications are critical for assessing pollution levels and ensuring environmental safety.

Materials Science

The structural characteristics of this compound also lend themselves to potential applications in materials science.

Polymer Chemistry

Incorporating chromene derivatives into polymer matrices may enhance the mechanical and thermal properties of the resulting materials. The ability to modify the chromene structure could lead to the development of novel materials with tailored properties for specific applications, such as coatings or composites .

Case Study 1: Anticancer Activity

A detailed study evaluated the cytotoxic effects of this compound against several human cancer cell lines using assays such as XTT and MTT. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial efficacy of related compounds. The findings established a correlation between structural modifications and enhanced antimicrobial activity against gram-positive bacteria, reinforcing the potential use of this compound in developing new antibiotics .

作用機序

The mechanism of action of 2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the chromene core can inhibit enzymes involved in inflammation and coagulation pathways, contributing to its anti-inflammatory and anticoagulant properties .

類似化合物との比較

Similar Compounds

Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: Similar structure but with an ethyl group instead of an ethoxyethyl group.

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methyl group instead of an ethoxyethyl group.

2-Oxo-2H-chromene-6-carboxylic acid: Lacks the nitro and ester groups, making it less reactive.

Uniqueness

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyethyl group enhances its solubility and potential for further chemical modifications, making it a versatile compound for various applications .

生物活性

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS No. 899726-03-5) is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C14H13NO7

- Molecular Weight : 307.2555 g/mol

- CAS Number : 899726-03-5

Biological Activities

Coumarins, including this compound, exhibit a wide range of biological activities:

-

Antimicrobial Activity :

- Coumarin derivatives have shown significant antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli .

- A study highlighted that certain coumarin derivatives exhibited moderate to excellent antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

-

Anticancer Properties :

- Coumarins are recognized for their anticancer potential. They induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

- Specific derivatives have been reported to downregulate oncogenes and upregulate tumor suppressor genes, contributing to their anticancer efficacy .

-

Anti-inflammatory Effects :

- Compounds in this class have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- The inhibition of phospholipase A2 (sPLA2) has also been noted, with an IC50 value indicating strong activity against this enzyme, which is crucial in inflammatory responses .

- Antioxidant Activity :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to irreversibly inhibit sPLA2 from Crotalus durissus ruruima venom, which plays a significant role in inflammation and pain signaling pathways .

- Gene Regulation : It affects the expression of genes involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

Case Studies

-

Antimicrobial Evaluation :

A recent study evaluated the antimicrobial activity of various coumarin derivatives, including those structurally related to this compound. Compounds were tested against standard bacterial strains, showing promising results with some derivatives achieving minimal inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol and ciprofloxacin . -

Anticancer Research :

In vitro studies demonstrated that specific coumarin derivatives could induce apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that similar modifications in the structure may enhance the anticancer properties of this compound .

特性

IUPAC Name |

2-ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c1-2-20-5-6-21-13(16)11-8-9-7-10(15(18)19)3-4-12(9)22-14(11)17/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMONMWPMJBFONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。